molecular formula C8H14O3 B130351 Ethyl 5-oxohexanoate CAS No. 13984-57-1

Ethyl 5-oxohexanoate

Cat. No.: B130351
CAS No.: 13984-57-1
M. Wt: 158.19 g/mol
InChI Key: MGPSIDGTLFKDEY-UHFFFAOYSA-N
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Description

Ethyl 5-oxohexanoate (CAS: 13984-57-1), also known as ethyl 4-acetylbutyrate, is an organic ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Its structure features a six-carbon chain with a ketone group at the fifth position and an ethyl ester moiety at the terminal carboxyl group. Key physicochemical properties include:

  • Boiling point: 221–222°C
  • Density: 0.981–0.989 g/cm³
  • Refractive index: 1.427 (at 20°C)
  • Flash point: 69.4°C

This compound is widely used in organic synthesis, particularly in cyclopropanation reactions , conjugate additions , and enantioselective reductions for chiral molecule production . It also serves as a precursor in glycosidation reactions with carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxohexanoate undergoes various chemical reactions, including:

    Reduction: It can be reduced to ethyl 5-hydroxyhexanoate using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to 5-oxohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
Ethyl 5-oxohexanoate serves as a crucial intermediate in the synthesis of numerous organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo various reactions such as reduction, oxidation, and nucleophilic substitution allows for the production of diverse chemical entities.

Reaction Type Reagents Conditions Products
ReductionSodium borohydrideRoom temperatureEthyl 5-hydroxyhexanoate
OxidationPotassium permanganateReflux5-oxohexanoic acid
SubstitutionAmines/Alcohols + NaOHBase conditionsEthyl 5-aminohexanoate or ethyl 5-alkoxyhexanoate

Biological Applications

Enzyme-Catalyzed Reactions:
this compound is employed in studies involving enzyme-catalyzed reactions, particularly with esterases and ketoreductases. Its hydrolysis by esterases yields 5-oxohexanoic acid and ethanol, which are significant in metabolic pathways.

Therapeutic Potential:
Research indicates that derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. These properties make it a candidate for therapeutic applications in treating inflammatory diseases and infections.

Case Studies:

Case Study 1: Synthesis of Chiral Intermediates
In a study focused on developing anti-Alzheimer's drugs, this compound was subjected to enantioselective reduction using Pichia methanolica. This process yielded chiral intermediates with reaction yields between 80%–90% and enantiomeric excesses exceeding 95% , demonstrating its utility in pharmaceutical synthesis.

Case Study 2: Antimicrobial Screening
Derivatives of this compound were screened for antimicrobial activity against clinical isolates of bacteria. The results showed significant inhibitory effects against Gram-positive bacteria, suggesting potential development into new antimicrobial agents.

Industrial Applications

This compound is also utilized in the flavor and fragrance industry due to its fruity and buttery odor profiles. This makes it suitable as a flavor ingredient or fragrance component in various consumer products.

Mechanism of Action

The mechanism of action of ethyl 5-oxohexanoate primarily involves its reactivity as an ester and a ketone. In biological systems, it can be hydrolyzed by esterases to produce 5-oxohexanoic acid and ethanol. The ketone group can undergo reduction or oxidation reactions, which are catalyzed by specific enzymes such as ketoreductases and dehydrogenases. These reactions play a crucial role in the compound’s metabolic pathways and its interaction with various molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Oxohexanoate

Mthis compound (CAS: 3128-06-1) shares a similar backbone but replaces the ethyl ester with a methyl group (C₇H₁₂O₃). Key differences include:

  • Molecular weight : 144.17 g/mol
  • Boiling point : Expected to be lower than ethyl ester due to reduced chain length.
  • Applications : Less commonly reported in synthesis but may exhibit altered solubility/reactivity in esterification reactions.
Property This compound Mthis compound
Molecular Formula C₈H₁₄O₃ C₇H₁₂O₃
Molecular Weight (g/mol) 158.19 144.17
Boiling Point (°C) 221–222 Not reported
Refractive Index 1.427 Not reported

Branched Analog: Ethyl 2-Isopropyl-5-Methyl-3-Oxohexanoate

This compound (CAS: 21728-15-4) introduces branching at positions 2 (isopropyl) and 5 (methyl), with an additional ketone at position 3:

  • Molecular formula : C₁₁H₂₀O₃
  • Structural impact : Branched chains may reduce solubility in polar solvents and alter reactivity in nucleophilic additions.
Property This compound Ethyl 2-Isopropyl-5-Methyl-3-Oxohexanoate
Molecular Formula C₈H₁₄O₃ C₁₁H₂₀O₃
Functional Groups Ketone (C5), ester Ketones (C3, C5), branched alkyl groups
Complexity Linear chain Highly branched

Hydroxamic Acid Derivatives

This compound derivatives, such as ethyl 6-(5-(2-(4-methoxyphenylamino)-2-oxoethylthio)-1,3,4-thiadiazol-2-ylamino)-6-oxohexanoate, incorporate thiadiazole rings and hydroxamic acid moieties . These modifications enhance biological activity, making them candidates for pharmaceutical applications.

Cyclopropanation and Ring-Opening Reactions

This compound is a key intermediate in synthesizing bicyclic ethers (e.g., oxabicyclo[3.3.1]nonenes) via cyclopropanation followed by oxidative ring-opening . Methyl analogs are less commonly used in such reactions.

Conjugate Additions

In platinum-catalyzed hydrosilylation, this compound reacts with silyl enolates to yield α-branched 1,5-keto esters in high yields (76–90%) . The ethyl ester’s chain length optimizes steric and electronic effects for this transformation.

Biocatalytic Reductions

This compound undergoes enantioselective reduction using CPCR (carbonyl reductase) with NADH cofactor regeneration, achieving high conversions in bioreactors . Methyl esters may show different kinetic profiles due to shorter alkyl chains.

Biological Activity

Ethyl 5-oxohexanoate, also known as ethyl 5-oxocaproate, is an organic compound with the molecular formula C8H14O3. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is an ester derived from 5-oxohexanoic acid and ethanol. It appears as a clear, colorless to light yellow liquid and is primarily utilized in organic synthesis as an intermediate in the production of various chemicals. The compound features both ester and ketone functionalities, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis by esterases, yielding 5-oxohexanoic acid and ethanol. The ketone group can participate in reduction or oxidation reactions catalyzed by specific enzymes such as ketoreductases and dehydrogenases. These enzymatic processes are crucial for the compound's metabolic pathways and interactions with molecular targets.

Biological Activities

1. Anti-inflammatory Activity:
Research indicates that this compound derivatives exhibit anti-inflammatory properties. These compounds have been investigated for their potential to modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases.

2. Antimicrobial Activity:
this compound has shown promising antimicrobial activity against various pathogens. Studies suggest that its derivatives can inhibit the growth of bacteria and fungi, indicating potential use in developing antimicrobial agents.

3. Enantioselective Reduction:
The compound has been utilized in enantioselective reductions to produce chiral alcohols and amino acids, which are important in pharmaceutical applications. Microbial strains such as Pichia methanolica have been employed to achieve high yields and enantiomeric excesses in these reactions .

Case Study 1: Synthesis of Chiral Intermediates

In a study focusing on the synthesis of anti-Alzheimer's drugs, this compound was subjected to enantioselective reduction using Pichia methanolica. This process yielded chiral intermediates with reaction yields between 80%–90% and enantiomeric excesses exceeding 95% . The resulting compounds were further processed into pharmacologically active forms.

Case Study 2: Antimicrobial Screening

A series of derivatives derived from this compound were screened for antimicrobial activity against clinical isolates of bacteria. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting that these derivatives could be developed into new antimicrobial agents.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological ActivityKey Findings
Ethyl 4-acetylbutyrateEsterModerate anti-inflammatorySimilar mechanism but less potent
Ethyl 5-hydroxyhexanoateReduced formEnhanced anti-inflammatoryHigher efficacy in inflammatory models
Ethyl 5-oxopentanoateShorter chain esterLimited biological activityLess versatile compared to this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-oxohexanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 5-oxohexanoic acid or through keto-ester condensation reactions. For example, a modified procedure using D-lactose and this compound in DMSO with pyrrolidine-boric acid catalysis achieved a 65% yield under 96-hour reaction conditions . Key variables include solvent choice (e.g., DMSO for solubility), catalyst loading, and reaction time. Purity is validated via GC analysis (e.g., Permabond CW 20-05 column) with retention times of 17.2 min for the compound .

Q. How can researchers validate the identity and purity of this compound in synthetic workflows?

  • Spectroscopic methods : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., ketone at ~1700 cm⁻¹, ester carbonyl at ~1740 cm⁻¹).
  • Chromatography : GC with n-butanol as an internal standard for quantification ; HPLC for enantiomeric purity in asymmetric syntheses.
  • Physical properties : Density (0.981 g/cm³), refractive index (n20/D 1.427), and boiling point (222.1°C) should align with literature values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard classification : Combustible liquid (GHS H227) with a flash point of 69.4°C. Use fume hoods, avoid open flames, and store at ambient temperatures .
  • Waste disposal : Neutralize acidic byproducts before disposal; follow institutional guidelines for organic waste.

Advanced Research Questions

Q. How does the enantioselective reduction of this compound proceed in multiphase bioreactors, and what factors optimize stereochemical outcomes?

CPCR (Carbonyl Reductase)-catalyzed reductions with NADH cofactor regeneration demonstrate enantioselectivity (>20:1 dr) under conditions like 35°C, pH 7.8, and 0.5 L/min air flow. Substrate-coupled regeneration using 2-propanol improves efficiency by maintaining NADH levels . Critical parameters include temperature stability, co-solvent selection (e.g., acetone for solubility), and membrane module design for in situ product removal .

Q. What analytical strategies resolve contradictions in kinetic data for this compound reactions (e.g., substrate inhibition vs. cofactor limitation)?

  • Time-course profiling : Monitor conversion rates (e.g., GC or HPLC every 30 min) to distinguish between inhibition (plateaued conversion) and cofactor depletion (linear decline) .
  • Statistical modeling : Use Michaelis-Menten kinetics with inhibition constants (Ki) or multivariate regression to isolate variables like pH, temperature, and enzyme concentration.

Q. How can this compound serve as a precursor in prodrug design, and what metabolic stability challenges arise?

Derivatives like tert-butyl 6-diazo-5-oxohexanoate (P11) are explored for improved solubility and tumor-targeted drug delivery. Stability assays in plasma and intestinal tissue (e.g., >50% remaining at 1 hour) require LC-MS/MS quantification of intact prodrug and metabolites. Hydrolysis at the ester linkage is a common degradation pathway, mitigated by steric hindrance or fluorinated substituents .

Q. Methodological Guidance

Q. What experimental designs are recommended for scaling up this compound-based reactions while maintaining reproducibility?

  • DoE (Design of Experiments) : Use factorial designs to optimize catalyst-substrate ratios and solvent systems.
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Batch vs. continuous flow : Compare yields and enantiomeric excess (ee) in batch reactors vs. membrane-integrated systems for byproduct removal .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point variations)?

Cross-validate measurements using certified reference standards and replicate experiments. For example, discrepancies in boiling points (221–222°C vs. 222.1°C) may arise from impurities or calibration errors in distillation setups .

Q. Data Presentation and Ethical Compliance

Q. What ethical considerations apply to publishing research involving hazardous intermediates like this compound?

  • Safety disclosure : Detail handling protocols, waste management, and emergency procedures in the "Experimental" section .
  • Reproducibility : Provide raw data (e.g., GC chromatograms, NMR spectra) in supplementary materials to enable replication .

Properties

IUPAC Name

ethyl 5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPSIDGTLFKDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065688
Record name Ethyl 5-oxohexanoate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13984-57-1
Record name Hexanoic acid, 5-oxo-, ethyl ester
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Record name Ethyl 5-oxohexanoate
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Record name Hexanoic acid, 5-oxo-, ethyl ester
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Record name Ethyl 5-oxohexanoate
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Record name Ethyl 4-acetylbutyrate
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Record name ETHYL 5-OXOHEXANOATE
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Retrosynthesis Analysis

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